3-Amino-2-methoxyisonicotinic acid

Übersicht

Beschreibung

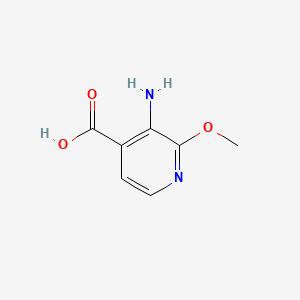

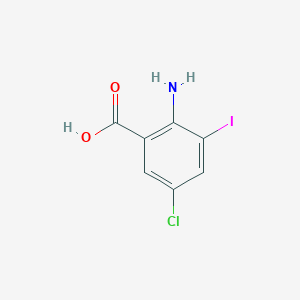

3-Amino-2-methoxyisonicotinic acid, also known as AMINA or 2-MeOE-NIC, is a derivative of isonicotinic acid. It has the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . The IUPAC name for this compound is 3-amino-2-methoxypyridine-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 3-Amino-2-methoxyisonicotinic acid is1S/C7H8N2O3/c1-12-6-5 (8)4 (7 (10)11)2-3-9-6/h2-3H,8H2,1H3, (H,10,11) . The Canonical SMILES representation is COC1=NC=CC (=C1N)C (=O)O . Physical And Chemical Properties Analysis

3-Amino-2-methoxyisonicotinic acid has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.6 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 168.05349212 g/mol . The topological polar surface area is 85.4 Ų . The compound has a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen

Applications in Synthetic Chemistry

Substrate for Trisubstituted Pyridines Synthesis 3-Amino-2-methoxyisonicotinic acid serves as a precursor in the synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides. This process is crucial for the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. The C3-alkylated derivatives formed in this process are smoothly converted into corresponding pyridones under acid-catalyzed conditions (Epsztajn et al., 1989).

Applications in Biochemistry and Molecular Biology

Protection of Exocyclic Amino Group in Nucleosides In the field of nucleic acid research, the 3-methoxy-4-phenoxybenzoyl group, which could be structurally related to 3-Amino-2-methoxyisonicotinic acid, is used for protecting the exocyclic amino group of nucleosides. This protection strategy is highly selective under controlled conditions, especially for 2'-deoxycytidine, and provides stability towards acids, minimizing depurination during oligodeoxyribonucleotide synthesis on solid support via the phosphotriester approach (Mishra & Misra, 1986).

Enzymatic Hydroxylation of Amino Acids 3-Amino-2-methoxyisonicotinic acid, due to its structural similarity to other amino acids, may be relevant in studies of enzymatic hydroxylation. For example, hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor is catalyzed by a 2-oxoglutarate-dependent dioxygenase. The process involves posttranslational modifications of aspartic acid and asparagine to form rare amino acids like 3-hydroxyaspartic acid and 3-hydroxyasparagine (Stenflo et al., 1989).

Antibiotic and Toxin Production The compound 3-Amino-2-methoxyisonicotinic acid could be structurally or functionally related to l-2-Amino-4-Methoxy-trans-3-Butenoic Acid (AMB), a potent antibiotic and toxin produced by Pseudomonas aeruginosa. A specific gene cluster associated with the biosynthesis of AMB has been identified, which could have relevance in understanding the biosynthesis pathways of similar compounds (Lee et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVDQGNEDSKBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705553 | |

| Record name | 3-Amino-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methoxyisonicotinic acid | |

CAS RN |

870997-81-2 | |

| Record name | 3-Amino-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)